Rupatadine fumarate

Vue d'ensemble

Description

Rupatadine Fumarate is a selective oral histamine H1-receptor antagonist that also exhibits platelet-activating factor (PAF) antagonist activity in vitro. It is indicated for use in allergic conditions such as seasonal allergic rhinitis (SAR), perennial allergic rhinitis (PAR), and chronic idiopathic urticaria (CIU) in patients aged 12 years and older. Clinical trials have demonstrated its efficacy and general tolerability, with a rapid onset of action and prolonged activity without significant effects on cognition, psychomotor function, or the cardiovascular system (Keam & Plosker, 2012).

Synthesis Analysis

The synthesis of Rupatadine involves a process starting with desloratadine and 5-Methylnicotinic acid, utilizing DCC and HOBT. Rupatadine amide is then reduced with sodium tetrahydroborate in the presence of trifluoroacetic acid, yielding Rupatadine Fumarate. This synthesis process improves the yield and purity of the product without the need for expensive and hypertoxic chemicals (Lu Li-xia, 2012).

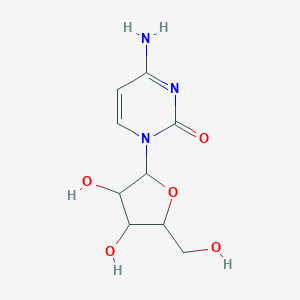

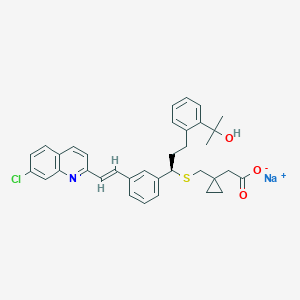

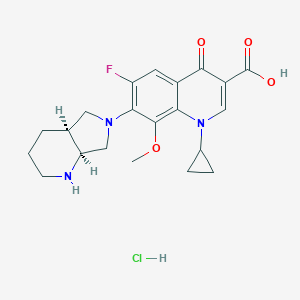

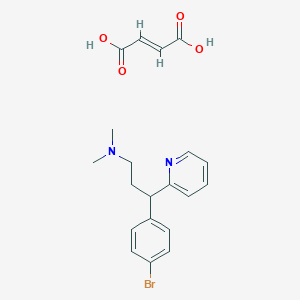

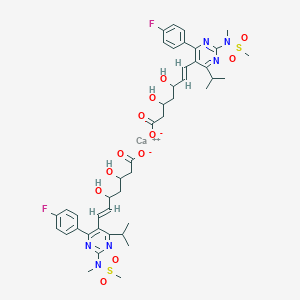

Molecular Structure Analysis

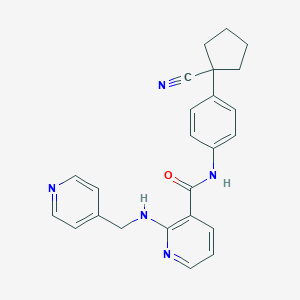

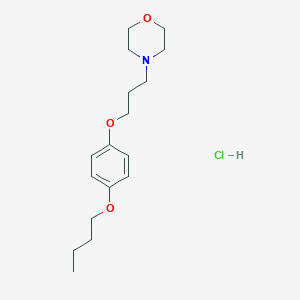

The molecular structure of Rupatadine Fumarate and its impurities was characterized through spectral analysis, including 1H and 13C NMR data. The structure was identified as 8-Chloro-6, 11-dihydro-11-[1-[(5-methyl-3- pyridinyl)methyl]-4-piperidinylidene]-5Hbenzo[5, 6] cyclohepta [1, 2-b] pyridine fumarate, along with two impurities detailed in their structural composition (R. Chavakula et al., 2013).

Chemical Reactions and Properties

Rupatadine Fumarate exhibits pronounced susceptibility to oxidation, with degradation kinetics following pseudo-first-order at higher temperatures and a polynomial quadratic relationship at lower temperatures. The oxidative degradation product was identified as Rupatadine N-oxide, highlighting its chemical reactivity under oxidative conditions (Mona M. Amer et al., 2023).

Physical Properties Analysis

Rupatadine Fumarate's acid-base equilibria were investigated, revealing the potentiometric determination of pKa values in aqueous media. The study demonstrated the effects of surfactants on its protolytic equilibria, offering insights into its physical behavior in different environments (Marija R. Popović-Nikolić et al., 2018).

Chemical Properties Analysis

A stability-indicating high-performance thin-layer chromatographic (HPTLC) method developed for Rupatadine Fumarate analysis in bulk and tablet form provided insights into its chemical stability. The method demonstrated the drug's stability under various conditions, emphasizing its reliable chemical properties for pharmaceutical formulation (A. Shirkhedkar et al., 2008).

Applications De Recherche Scientifique

1. Bioanalytical Assay for the Determination of Rupatadine in Human Plasma

- Summary of Application: This research aimed to develop a bioanalytical method for rapid quantification of rupatadine in human plasma and its clinical application in a bioequivalence study of generic and reference products of rupatadine 10mg film coated tablet .

- Methods of Application: The extracted rupatadine was chromatographed with a mobile phase of methanol: 0.5% formic acid 80:20 v/v at a flow rate of 0.5ml/min, ESI positive mode, and m/z 416\uF0E0282.1, 383\uF0E0337 for rupatadine and loratadine as internal standard respectively . The bioequivalence study was conducted in a crossover design involving 24 volunteers .

- Results: The average recovery of rupatadine from human plasma was 87.567%, limit of quantitation was 0.01ng/ml, and the correlation coefficient (r2) obtained was 0.9997 . Statistical analysis for the pharmacokinetic parameters using ANOVA test showed a non-significant difference between generic and reference products included in the study .

2. Non-Sedating Antihistamine with PAF-Antagonist Effects

- Summary of Application: Rupatadine is a modern non-sedating H1-antihistamine that also has additional antagonist effects on platelet-activating factor (PAF). It is used for the treatment of allergic rhinitis and chronic idiopathic urticaria .

- Methods of Application: Rupatadine is commercially available in Spain as 10-mg tablets and has already been approved in several other European countries . It has been found to be effective and safe in a variety of randomized clinical trials both in both seasonal and perennial allergic rhinitis, as well as in chronic urticaria .

- Results: In a randomized parallel group study comparing the efficacy of rupatadine versus loratadine in the treatment of seasonal allergic rhinitis, rupatadine 10 and 20 mg a day were both clinically effective, with the higher dosage causing a greater improvement in the majority of symptoms .

3. Symptomatic Relief in Seasonal and Perennial Rhinitis

- Summary of Application: Rupatadine is used for symptomatic relief in seasonal and perennial rhinitis . It is a dual histamine H1 receptor and platelet activating factor (PAF) receptor antagonist .

- Methods of Application: Rupatadine is administered orally and is available in tablet formulation for adult use and liquid formulation for pediatric use .

- Results: Rupatadine acts to reduce allergic symptoms like urticaria, rhinorrhea, sneezing, and itching .

4. Symptomatic Relief in Chronic Spontaneous Urticaria

- Summary of Application: Rupatadine is used for the symptomatic relief of chronic spontaneous urticaria .

- Methods of Application: Rupatadine is administered orally and is available in tablet formulation for adult use and liquid formulation for pediatric use .

- Results: Rupatadine acts to reduce allergic symptoms like urticaria, rhinorrhea, sneezing, and itching .

5. Treatment of Allergic Rhinitis

- Summary of Application: Rupatadine fumarate has been approved for the treatment of allergic rhinitis in adults and children over 12 years . It is available as round, light salmon coloured tablets containing 10 mg of rupatadine (as fumarate) to be administered orally, once a day .

- Methods of Application: The medication can be taken with or without food . The efficacy of rupatadine as treatment for allergic rhinitis (AR) has been investigated in adults and adolescents (aged over 12 years) in several controlled studies .

- Results: The studies showed a rapid onset of action and a good safety profile even in prolonged treatment periods of a year .

6. Treatment of Chronic Idiopathic Urticaria

- Summary of Application: Rupatadine fumarate has been approved for the treatment of chronic idiopathic urticaria in adults and children over 12 years . It is available as round, light salmon coloured tablets containing 10 mg of rupatadine (as fumarate) to be administered orally, once a day .

- Methods of Application: The medication can be taken with or without food . The efficacy of rupatadine as treatment for chronic idiopathic urticaria (CIU) has been investigated in adults and adolescents (aged over 12 years) in several controlled studies .

- Results: The studies showed a rapid onset of action and a good safety profile even in prolonged treatment periods of a year .

Safety And Hazards

Propriétés

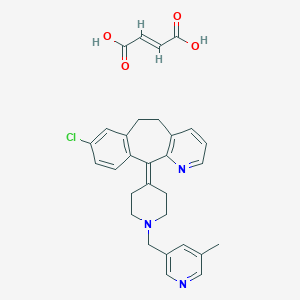

IUPAC Name |

(E)-but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBLCDXVHQWMSU-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rupatadine fumarate | |

CAS RN |

182349-12-8 | |

| Record name | Rupatadine fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182349-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rupatadine fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182349128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-but-2-enedioic acid;8-chloro-11-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUPATADINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ6OT32M93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.